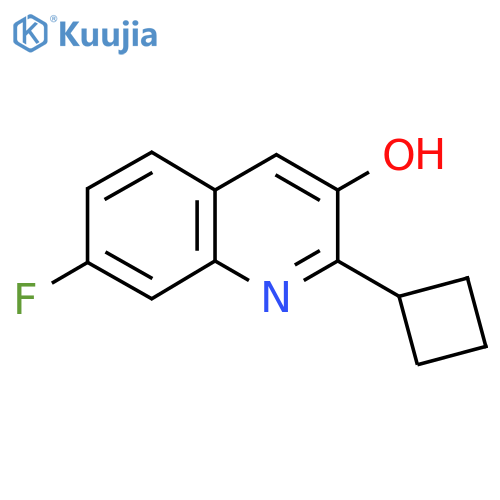Cas no 2137823-77-7 (2-Cyclobutyl-7-fluoroquinolin-3-ol)

2-Cyclobutyl-7-fluoroquinolin-3-ol 化学的及び物理的性質
名前と識別子
-
- 2137823-77-7
- EN300-801185
- 2-cyclobutyl-7-fluoroquinolin-3-ol
- 2-Cyclobutyl-7-fluoroquinolin-3-ol
-
- インチ: 1S/C13H12FNO/c14-10-5-4-9-6-12(16)13(8-2-1-3-8)15-11(9)7-10/h4-8,16H,1-3H2
- InChIKey: YJURHNIAEKJTKS-UHFFFAOYSA-N
- SMILES: FC1C=CC2C=C(C(C3CCC3)=NC=2C=1)O
計算された属性
- 精确分子量: 217.090292168g/mol
- 同位素质量: 217.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 33.1Ų
2-Cyclobutyl-7-fluoroquinolin-3-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801185-0.5g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
| Enamine | EN300-801185-0.05g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
| Enamine | EN300-801185-0.1g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
| Enamine | EN300-801185-5.0g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
| Enamine | EN300-801185-1.0g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
| Enamine | EN300-801185-0.25g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
| Enamine | EN300-801185-2.5g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
| Enamine | EN300-801185-10.0g |
2-cyclobutyl-7-fluoroquinolin-3-ol |
2137823-77-7 | 95% | 10.0g |
$3376.0 | 2024-05-21 |
2-Cyclobutyl-7-fluoroquinolin-3-ol 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-Cyclobutyl-7-fluoroquinolin-3-olに関する追加情報
Introduction to 2-Cyclobutyl-7-fluoroquinolin-3-ol (CAS No. 2137823-77-7)
2-Cyclobutyl-7-fluoroquinolin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2137823-77-7, is a structurally significant compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclobutyl substituent and a fluoroquinoline core, represents a novel scaffold with potential applications in drug discovery and development. The presence of a hydroxyl group at the 3-position further enhances its pharmacological relevance, making it a subject of interest for synthetic chemists and biologists alike.
Thefluoroquinoline backbone is well-documented for its broad-spectrum antimicrobial properties, while the incorporation of acyclobutyl moiety introduces unique steric and electronic characteristics that can modulate biological activity. This combination has led to extensive research into derivatives of this class, particularly in the quest for next-generation antibiotics and antiviral agents. The7-fluoro substitution is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.
In recent years, computational modeling and high-throughput screening have accelerated the identification of promising candidates like 2-Cyclobutyl-7-fluoroquinolin-3-ol. Studies have demonstrated that modifications in thecyclobutyl ring can significantly alter interactions with biological targets, offering a tunable platform for structure-activity relationship (SAR) studies. The hydroxyl group at the 3-position of the quinoline ring provides an additional site for chemical modification, enabling the synthesis of analogs with enhanced efficacy or selectivity.
Thefluoroquinoline scaffold is particularly relevant in addressing multidrug-resistant pathogens, where traditional antibiotics are increasingly ineffective. The7-fluoro substitution enhances the molecule's ability to penetrate bacterial cell membranes while minimizing off-target effects. This makes 2-Cyclobutyl-7-fluoroquinolin-3-ol a valuable candidate for further exploration in antibiotic resistance research. Additionally, its structural features suggest potential applications beyond antimicrobial therapy, such as in anti-inflammatory or anticancer treatments.
Synthetic approaches to 2-Cyclobutyl-7-fluoroquinolin-3-ol have been optimized to ensure high yield and purity, leveraging modern catalytic methods and green chemistry principles. The synthesis typically involves multi-step reactions, including cyclization, fluorination, and functional group interconversions. Advances in synthetic methodologies have enabled the rapid production of libraries of related compounds for experimental validation.
The pharmacological profile of 2-Cyclobutyl-7-fluoroquinolin-3-ol has been evaluated through both in vitro and in vivo studies. Initial assays have shown promising activity against Gram-negative bacteria, with notable differences compared to parent fluoroquinolines due to the steric influence of thecyclobutyl group. Further investigations are underway to assess its efficacy against Gram-positive strains and its potential for combination therapy with existing antibiotics.
Molecular dynamics simulations have been employed to elucidate the binding interactions of 2-Cyclobutyl-7-fluoroquinolin-3-ol with bacterial enzymes such as DNA gyrase and topoisomerase IV. These studies highlight how thecyclobutyl substituent enhances binding affinity by optimizing van der Waals interactions with key residues in the target protein. Such insights are critical for designing derivatives with improved pharmacological properties.
The development of novel antiviral agents has also been influenced by structures like 2-Cyclobutyl-7-fluoroquinolin-3-ol. The quinoline scaffold exhibits inhibitory effects on certain viral proteases and polymerases due to its ability to mimic natural substrates or interfere with enzyme kinetics. The presence of fluorine atoms further enhances these interactions by increasing lipophilicity and reducing susceptibility to metabolic degradation.
In conclusion, 2-Cyclobutyl-7-fluoroquinolin-3-ol (CAS No. 2137823-77-7) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of substituents—particularly thecyclobutyl,fluoroquinoline, andhydroxyl groups—makes it a versatile scaffold for drug discovery. Ongoing research aims to fully exploit its therapeutic potential while addressing challenges such as bioavailability and resistance mechanisms.
2137823-77-7 (2-Cyclobutyl-7-fluoroquinolin-3-ol) Related Products
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)




